3-(Triphenylsilyl)-3-octadecanol
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Overview
Description
3-(Triphenylsilyl)-3-octadecanol is an organosilicon compound characterized by the presence of a triphenylsilyl group attached to an octadecanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triphenylsilyl)-3-octadecanol typically involves the reaction of triphenylsilanol with an appropriate octadecanol derivative. One common method is the silylation of octadecanol using triphenylsilanol in the presence of a catalyst such as a Lewis acid. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale silylation processes using automated reactors. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-(Triphenylsilyl)-3-octadecanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The triphenylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield an aldehyde or ketone, while reduction may produce an alkane.
Scientific Research Applications
3-(Triphenylsilyl)-3-octadecanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other silicon-containing compounds.
Biology: The compound may be used in the study of biological systems where silicon-containing molecules play a role.
Industry: Used in the production of specialty materials, including coatings and adhesives, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-(Triphenylsilyl)-3-octadecanol involves its interaction with various molecular targets. The triphenylsilyl group can stabilize reactive intermediates, making it useful in catalysis and other chemical processes. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and solubility .
Comparison with Similar Compounds
Similar Compounds
Triphenylsilanol: Similar in structure but lacks the octadecanol backbone.
Triphenylsilane: Contains a triphenylsilyl group but lacks the hydroxyl functionality.
Octadecanol: A simple long-chain alcohol without the triphenylsilyl group.
Uniqueness
3-(Triphenylsilyl)-3-octadecanol is unique due to the combination of the triphenylsilyl group and the long-chain octadecanol backbone. This combination imparts distinct chemical properties, such as increased stability and solubility in organic solvents, making it valuable in various applications .
Properties
Molecular Formula |
C36H52OSi |
---|---|
Molecular Weight |
528.9 g/mol |
IUPAC Name |
3-triphenylsilyloctadecan-3-ol |
InChI |
InChI=1S/C36H52OSi/c1-3-5-6-7-8-9-10-11-12-13-14-15-25-32-36(37,4-2)38(33-26-19-16-20-27-33,34-28-21-17-22-29-34)35-30-23-18-24-31-35/h16-24,26-31,37H,3-15,25,32H2,1-2H3 |
InChI Key |
JETQITUBPKDAHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CC)(O)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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